1,3,5-Triazine-2,4,6-tricarbonitrile
Overview
Description
1,3,5-Triazine-2,4,6-tricarbonitrile is a chemical compound with the molecular formula C6N6. It is a triazine derivative characterized by three cyano groups attached to the triazine ring. This compound is known for its high reactivity and is used as a precursor in the synthesis of various advanced materials, including extended layered and nanoporous carbon nitrides .
Mechanism of Action
Target of Action
The primary target of 2,4,6-Tricyano-1,3,5-triazine is the synthesis of extended layered and nanoporous carbon nitrides . This compound serves as an attractive precursor for this synthesis .
Mode of Action
2,4,6-Tricyano-1,3,5-triazine interacts with its targets through a one-step condensation reaction under high pressure . This reaction leads to the formation of extended layered and nanoporous carbon nitrides .
Biochemical Pathways
The biochemical pathway involved in the action of 2,4,6-Tricyano-1,3,5-triazine is the synthesis of carbon nitrides. The compound undergoes a condensation reaction, resulting in the formation of layered and nanoporous carbon nitrides . These carbon nitrides have various applications, including use in the production of herbicides and polymer photostabilisers .
Result of Action
The result of the action of 2,4,6-Tricyano-1,3,5-triazine is the formation of extended layered and nanoporous carbon nitrides . These structures have potential applications in various fields, including materials science and industrial manufacturing .
Action Environment
The action of 2,4,6-Tricyano-1,3,5-triazine is influenced by environmental factors such as pressure and temperature . High pressure conditions can facilitate the one-step condensation reactions that lead to the synthesis of carbon nitrides . Additionally, the stability of the compound and its resulting structures can be affected by temperature variations .
Biochemical Analysis
Biochemical Properties
2,4,6-Tricyano-1,3,5-triazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to undergo nucleophilic substitution reactions, particularly hydrolysis in the presence of water . This compound can interact with nucleophiles such as amines, alcohols, and thiols, forming stable adducts. These interactions are essential for its role in biochemical pathways, where it can act as a precursor for the synthesis of more complex molecules .
Cellular Effects
The effects of 2,4,6-Tricyano-1,3,5-triazine on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4,6-Tricyano-1,3,5-triazine can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 2,4,6-Tricyano-1,3,5-triazine exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Furthermore, 2,4,6-Tricyano-1,3,5-triazine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Tricyano-1,3,5-triazine can change over time. The compound is relatively stable under standard conditions but can degrade under extreme conditions such as high pressure and temperature . Long-term studies have shown that 2,4,6-Tricyano-1,3,5-triazine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,4,6-Tricyano-1,3,5-triazine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
2,4,6-Tricyano-1,3,5-triazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can act as a substrate for certain enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions . These interactions can affect the overall metabolic flux within the cell, altering the levels of key metabolites .
Transport and Distribution
Within cells and tissues, 2,4,6-Tricyano-1,3,5-triazine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of 2,4,6-Tricyano-1,3,5-triazine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows 2,4,6-Tricyano-1,3,5-triazine to interact with specific biomolecules and participate in localized biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-tricarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves high-pressure and high-temperature conditions. For example, using high pressure can achieve the synthesis via one-step condensation reactions. This method is advantageous for producing large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-tricarbonitrile undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form radical anions, which can further dimerize to form complex structures.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as amines, alcohols, and thiols are used for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
1,3,5-Triazine-2,4,6-tricarbonitrile has numerous applications in scientific research:
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-tricarbonitrile is unique due to its high reactivity and versatility in forming various derivatives. Similar compounds include:
2,4,6-Trichloro-1,3,5-triazine: Used in the synthesis of herbicides and reactive dyes.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Known for its explosive properties and used in military applications.
1,3,5-Tricyanobenzene: Similar in structure but with different reactivity and applications.
These compounds share the triazine core but differ in their substituents, leading to varied chemical properties and applications.
Properties
IUPAC Name |
1,3,5-triazine-2,4,6-tricarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N6/c7-1-4-10-5(2-8)12-6(3-9)11-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJREAPISLZYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NC(=NC(=N1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274764 | |
Record name | 2,4,6-Tricyano-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7615-57-8 | |
Record name | 2,4,6-Tricyano-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triazine-2,4,6-tricarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of TCT, and how do they influence its reactivity?
A1: TCT has a symmetrical structure with a central triazine ring substituted with three cyano (–C≡N) groups [, ]. This arrangement creates an electron-deficient center, making TCT highly reactive towards nucleophiles. Specifically, the cyano groups can undergo nucleophilic attack, leading to ring-opening or dimerization reactions [, ].
Q2: How does TCT behave under reducing conditions?
A2: Interestingly, the reduction of TCT leads to the formation of unusual dimeric dianions. This process involves the formation of a short-lived radical anion that rapidly dimerizes at a ring carbon []. This dimerization results in a compound with a long central C–C bond (∼1.57 Å), indicating a weakened bond [, ].
Q3: What are the potential applications of TCT in materials science?
A3: TCT has shown promise as a precursor for synthesizing nitrogen-rich carbonaceous materials. For example, it can be used to create two-dimensional polymers with polytriazine networks through dynamic covalent chemistry under ionthermal conditions []. Additionally, TCT is considered a valuable precursor for developing extended layered and nanoporous carbon nitrides, which hold potential in various applications like catalysis, energy storage, and gas separation [].
Q4: How is TCT utilized in the synthesis of covalent triazine frameworks (CTFs)?
A4: TCT serves as a building block for metal-free covalent triazine frameworks (CTFs). Researchers have successfully synthesized a TCT-based CTF through an open-system, liquid-phase method using trifluoromethanesulfonic acid as both catalyst and solvent []. This method highlights the versatility of TCT in constructing porous materials with tailored properties.
Q5: What computational methods help us understand the properties and reactivity of TCT?
A5: Computational chemistry plays a crucial role in studying TCT. Theoretical calculations, such as density functional theory (DFT), can predict the electronic structure, reactivity, and spectroscopic properties of TCT and its derivatives. This information is valuable for designing new synthetic strategies and exploring potential applications [].
Q6: What are the environmental considerations related to using TCT?
A6: While the research primarily focuses on TCT's chemical properties and potential applications, it is essential to consider its environmental impact. Further studies are needed to evaluate the ecotoxicological effects of TCT and its derivatives. Developing strategies for safe handling, degradation, and waste management of TCT is crucial to ensure its responsible use [].
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